molecular formula C6H10ClO2P B3386076 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 697-43-8

1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No. B3386076
CAS RN: 697-43-8
M. Wt: 180.57 g/mol
InChI Key: ACRYLIHGFUNZIE-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroethoxy)2-methoxyethane” has a molecular formula of C5H11ClO2 . Another related compound is “1-(2-chloroethoxy)-2-ethoxyethane” with a molecular formula of C6H13ClO2 .


Synthesis Analysis

A preparation method of 2-(2-chloroethyl) ethanol, an important intermediate of pharmaceutical chemicals, has been disclosed . The reaction is easy to operate, mild in system, little in by-products, and high in content and yield of the product .


Molecular Structure Analysis

The molecular structure of “1-(2-chloroethoxy)2-methoxyethane” can be found on various chemical databases . Similarly, the structure of “1-Chloro-2-ethoxyethane” is also available .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one” are not available, related compounds such as “1-(2-chloroethoxy)2-methoxyethane” and “1-Chloro-2-ethoxyethane” are used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloroethoxy)2-methoxyethane” and “1-Chloro-2-ethoxyethane” can be found in various chemical databases .

Safety And Hazards

The safety data sheet for “1-(2-chloroethoxy)-2-ethoxyethane” indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

While specific future directions for “1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one” are not available, there are ongoing research efforts in the field of electrolyte molecular design for alkali metal batteries .

properties

IUPAC Name

1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRYLIHGFUNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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